molecular formula C15H14ClNO3 B14961181 N-(4-chlorophenyl)-3,4-dimethoxybenzamide

N-(4-chlorophenyl)-3,4-dimethoxybenzamide

Cat. No.: B14961181
M. Wt: 291.73 g/mol
InChI Key: ZCGMPFHAZJNEOX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and chloro substituents on the benzene ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18)

InChI Key

ZCGMPFHAZJNEOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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